

Antineoplastic activity of BPI-9016M

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Compound of Interest		
Compound Name:	BPI-9016M	
Cat. No.:	B1192325	Get Quote

An In-depth Technical Guide to the Antineoplastic Activity of BPI-9016M

BPI-9016M is a novel, orally available small-molecule inhibitor targeting both the c-Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1][2] Its development is aimed at treating cancers where these signaling pathways are dysregulated, playing a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[1][3] This technical guide provides a comprehensive overview of the preclinical and clinical antineoplastic activity of **BPI-9016M**, detailing its mechanism of action, experimental protocols, and quantitative efficacy data.

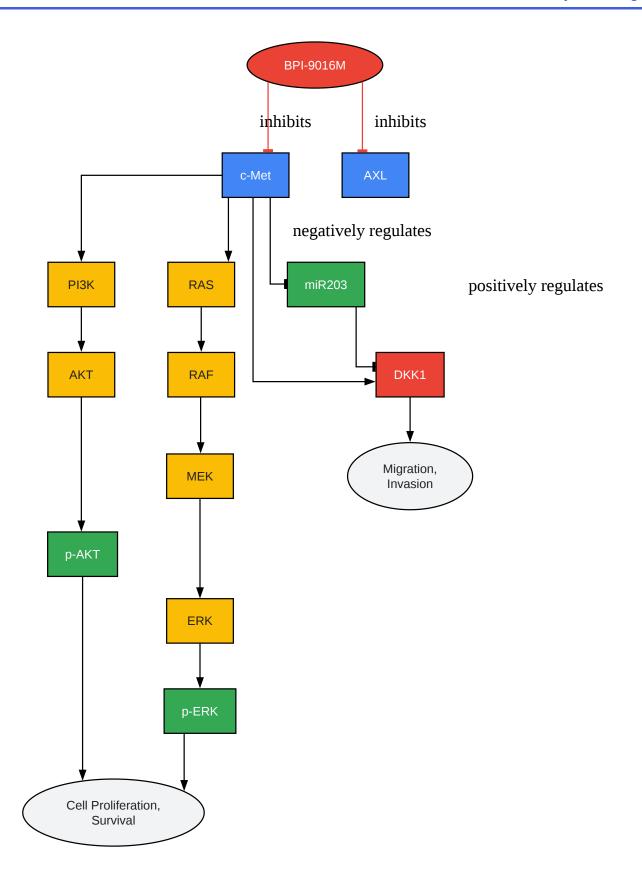
Mechanism of Action

BPI-9016M functions by binding to and inhibiting the kinase activity of both c-Met and AXL.[1] The overexpression and aberrant activation of these receptors are implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC).[1][3] By disrupting the c-Met and AXL-mediated signaling pathways, **BPI-9016M** effectively inhibits the growth of tumor cells that overexpress these receptors.[1]

Preclinical studies have further elucidated the downstream effects of **BPI-9016M**. In lung adenocarcinoma cells, treatment with **BPI-9016M** leads to the inactivation of phosphorylated AKT and ERK, key molecules in cell survival and proliferation pathways.[4] Furthermore, **BPI-9016M** has been shown to upregulate miR203, which in turn represses the expression of Dickkopf-related protein 1 (DKK1), leading to reduced tumor cell migration and invasion.[5][6]

Signaling Pathway of BPI-9016M Inhibition





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Caption: **BPI-9016M** inhibits c-Met and AXL, blocking downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways.

Preclinical Antineoplastic Activity

The antitumor effects of BPI-9016M have been demonstrated in various preclinical models.

In Vitro Kinase and Cell Line Inhibition

BPI-9016M and its primary active metabolites, M1 and M2-2, have shown potent inhibitory activity against wild-type c-Met and AXL kinases.[2] The compound also effectively inhibits the growth of the EBC-1 lung cancer cell line.[2]

Compound	Target	IC50 (nM)
BPI-9016M	Wild-type c-Met	6
BPI-9016M	AXL Kinase	9
BPI-9016M	EBC-1 Cell Line	120
M1	Wild-type c-Met	2
M1	AXL Kinase	7
M1	EBC-1 Cell Line	140
M2-2	Wild-type c-Met	12
M2-2	AXL Kinase	35
M2-2	EBC-1 Cell Line	820

Data sourced from a preclinical study.[2]

At a concentration of 0.2 μ M, **BPI-9016M** also demonstrated significant inhibition (88-100%) of other kinases, including KDR, DDR2, and Ron.[2]

Inhibition of Cell Proliferation, Migration, and Invasion



In lung adenocarcinoma cell lines A549 and H1299, **BPI-9016M** has been shown to inhibit cell spreading, migration, and invasion.[5] It also dose-dependently inhibits colony formation and induces cell cycle arrest in the G1 phase.[4]

In Vivo Tumor Growth Suppression

In patient-derived xenograft (PDX) models of lung adenocarcinoma, **BPI-9016M** significantly suppressed tumor growth, particularly in tumors with high c-Met expression.[5][6]

Clinical Antineoplastic Activity

The clinical development of **BPI-9016M** has primarily focused on patients with advanced NSCLC.

Phase I First-in-Human Study (NCT02478866)

A Phase I dose-escalation study was conducted in Chinese patients with advanced NSCLC to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary antitumor activity of **BPI-9016M**.[7][8]

Key Findings:

- Safety: The most common treatment-related adverse events (TRAEs) were elevated alanine transaminase (ALT) (60%), increased bilirubin (40%), dysgeusia (40%), and constipation (30%).[7][8] No dose-limiting toxicity (DLT) was observed, and the MTD was not reached at doses up to 800 mg once daily.[7][8]
- Pharmacokinetics: The median time to maximum concentration (Cmax) ranged from 2.0 to 3.5 hours.[7][8] The exposure to the main metabolites, M1 and M2-2, was significantly higher than that of the parent compound.[7][8]
- Efficacy: Among 19 evaluable patients, 1 had a partial response, and 10 had stable disease.
 [7][8]



Parameter	Value	
Dose Range	100 mg - 800 mg once daily (QD)	
Number of Patients	20	
Partial Response (PR)	1/19	
Stable Disease (SD)	10/19	
Maximum Tolerated Dose (MTD)	Not Reached	

Data from the first-in-human Phase I study.[7][8]

Phase Ib Study (NCT02929290)

A Phase Ib study evaluated the safety, efficacy, and pharmacokinetics of **BPI-9016M** in patients with locally advanced or metastatic NSCLC with c-Met overexpression or MET exon 14 skipping mutations.[3][9]

Key Findings:

• Efficacy: In the overall population of 38 patients, the objective response rate (ORR) was 2.6% (1/38), and the disease control rate (DCR) was 42.1% (16/38).[3][9] For patients with MET exon 14 skipping mutations, the DCR was 75.0% (3/4).[3][9] The median progression-free survival (PFS) was 1.9 months, and the median overall survival (OS) was 10.3 months. [9]

Patient Population	ORR	DCR
All Patients (n=38)	2.6%	42.1%
MET Exon 14 Skipping (n=4)	0%	75.0%

Data from the Phase Ib study.[3][9]

Experimental ProtocolsPreclinical In Vitro Assays

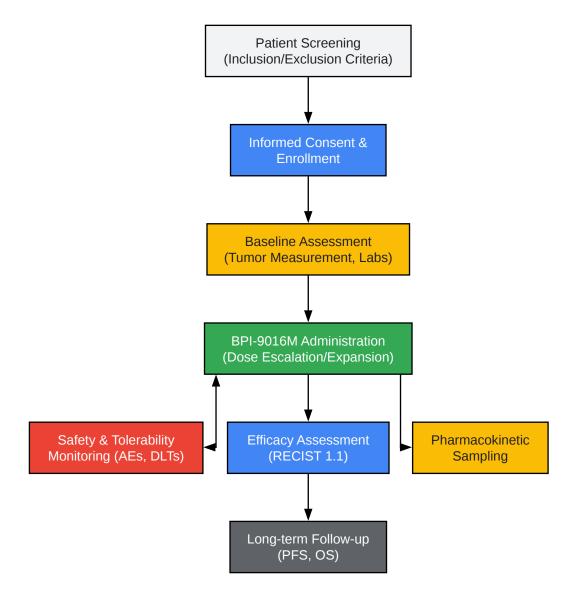


- Cell Proliferation Assay (CCK-8): Lung adenocarcinoma cell lines (e.g., A549, H1299) are seeded in 96-well plates. After adherence, cells are treated with varying concentrations of BPI-9016M. Cell viability is assessed at specified time points using a Cell Counting Kit-8.
- Wound Healing Assay: Cells are grown to confluence in 6-well plates. A scratch is made
 through the cell monolayer with a sterile pipette tip. The cells are then treated with BPI9016M, and the closure of the scratch is monitored and photographed at different time
 intervals to assess cell migration.[5]
- Trans-well Invasion Assay: Trans-well inserts with a Matrigel-coated membrane are used.
 Cells are seeded in the upper chamber in serum-free medium containing BPI-9016M. The lower chamber contains a medium with a chemoattractant. After incubation, non-invading cells are removed, and invading cells on the lower surface of the membrane are fixed, stained, and counted.[5]
- Western Blot Analysis: Cells or tumor tissues are lysed to extract proteins. Protein
 concentrations are determined, and equal amounts of protein are separated by SDS-PAGE
 and transferred to a PVDF membrane. The membrane is then incubated with primary
 antibodies against target proteins (e.g., c-Met, p-c-Met, AKT, p-AKT, ERK, p-ERK) followed
 by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced
 chemiluminescence detection system.[4]

Clinical Trial Workflow

The clinical trials for **BPI-9016M** generally follow a standard workflow for oncology drug development.





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Caption: A generalized workflow for BPI-9016M clinical trials.

Conclusion

BPI-9016M has demonstrated promising antineoplastic activity in both preclinical and early-phase clinical studies. Its dual inhibition of c-Met and AXL provides a strong rationale for its development in cancers with dysregulation of these pathways. While the clinical efficacy observed to date has been modest, the manageable safety profile supports further investigation, potentially in combination with other agents or in more specifically selected patient populations.



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